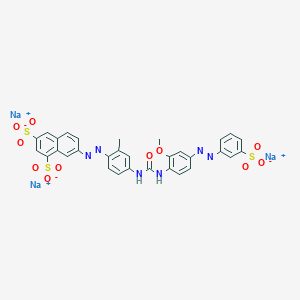

1,3-Naphthalenedisulfonic acid, 7-((4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)-2-methylphenyl)azo)-, trisodium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Naphthalenedisulfonic acid, 7-((4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)-2-methylphenyl)azo)-, trisodium salt is a useful research compound. Its molecular formula is C31H23N6Na3O11S3 and its molecular weight is 820.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,3-Naphthalenedisulfonic acid, 7-((4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)-2-methylphenyl)azo)-, trisodium salt (commonly referred to as the compound ) is a complex azo dye with significant applications in biochemical research due to its fluorescent properties. This compound is characterized by its ability to interact with various biomolecules, making it a valuable tool in analytical chemistry and biological studies.

Chemical Structure and Properties

The compound's structure includes:

- Naphthalene ring : Provides hydrophobic interactions.

- Azo groups : Contribute to its vibrant color and photophysical properties.

- Sulfonic acid groups : Enhance solubility in aqueous environments.

Molecular Formula : C₁₄H₁₅N₄O₆S₂Na₃

Molecular Weight : Approximately 468.43 g/mol

Solubility : Highly soluble in water, facilitating its use in biological assays.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Fluorescent Labeling

The compound is widely used for labeling carbohydrates and proteins due to its fluorescent properties. It exhibits excitation and emission maxima at approximately 310 nm and 450 nm respectively, making it suitable for various fluorescence-based assays .

2. Cellular Interaction Studies

Research has demonstrated that this compound can penetrate cellular membranes and bind to specific biomolecules, providing insights into cellular processes. It has been utilized in studies examining:

- Cell viability : Assessed through cytotoxicity assays in various cell lines.

- Protein interactions : Used as a probe to study protein conformational changes upon ligand binding.

3. Antioxidant Properties

Preliminary studies suggest that the compound may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related cellular damage. This aspect is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, a comparative analysis with related naphthalenedisulfonic acid derivatives is essential:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 7-Amino-1,3-naphthalenedisulfonic acid monosodium salt | C₁₁H₉N₃O₆S₂Na | Enhanced solubility | Fluorescent labeling |

| 2-Aminonaphthalene-6,8-disulfonic acid | C₉H₈N₂O₆S₂ | Similar structure | Limited biological applications |

| Naphthalenesulfonic acid derivatives | Varies | Broad range of applications | Varies based on structure |

Case Studies

Several case studies have highlighted the utility of this compound in biological research:

- Carbohydrate Labeling : A study demonstrated the effectiveness of the compound in labeling glycoproteins for subsequent analysis via fluorescence microscopy. The results indicated a high specificity for carbohydrate moieties, facilitating detailed structural studies.

- Cytotoxicity Assessment : In vitro assays using human cell lines showed that while the compound exhibited low toxicity at concentrations used for labeling, higher concentrations led to significant cell death, underscoring the importance of dosage optimization in experimental designs .

- Oxidative Stress Mitigation : Research investigating the antioxidant potential revealed that treatment with this compound reduced markers of oxidative stress in neuronal cells exposed to harmful agents, suggesting potential therapeutic applications in neuroprotection .

科学研究应用

Chemical Properties and Mechanism of Action

The compound has the molecular formula C30H21N6Na3O11S3. Its structure includes multiple sulfonic acid groups that enhance solubility in water and facilitate interactions with biological molecules. The azo bonds present in the compound are crucial for its reactivity and functionality.

Chemistry

- Dye Production : This compound is widely used as a dye in analytical chemistry for detecting and quantifying various substances. Its vibrant color properties make it suitable for use in textiles and paper industries.

- Synthesis of Complex Molecules : It serves as an intermediate in the synthesis of other organic compounds due to its reactive functional groups.

Biology

- Staining Techniques : Employed in microscopy for staining cells and tissues, enhancing visualization under a microscope. For instance, it has been used to stain specific cellular components in histological studies.

- Biochemical Assays : Utilized as a marker in various assays to track biological processes or the presence of specific biomolecules.

Medicine

- Therapeutic Investigations : Research is ongoing into its potential therapeutic uses due to its ability to interact with biological molecules. Studies have suggested that it may have applications in drug delivery systems.

- Diagnostic Agents : Its properties allow for exploration as a diagnostic agent in medical imaging techniques.

Industry

- Textile and Leather Dyes : The compound's stability and colorfastness make it a preferred choice for dyeing fabrics and leather products.

- Pigment Production : Used in the production of pigments for inks and coatings due to its vibrant coloration.

Case Study 1: Use in Analytical Chemistry

A study highlighted the effectiveness of 1,3-Naphthalenedisulfonic acid derivatives as dyes in High Performance Liquid Chromatography (HPLC). The compound was used to detect impurities in food colorants, demonstrating its utility in quality control within the food industry .

Case Study 2: Biological Applications

Research conducted on the use of this compound in staining techniques showed enhanced visibility of cellular structures when used alongside traditional dyes. This application has implications for improved diagnostic methods in histopathology .

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Dye production | High solubility and vibrant colors |

| Biology | Staining techniques | Improved visualization of cells |

| Medicine | Drug delivery | Potential therapeutic interactions |

| Industry | Textile dyeing | Colorfastness and stability |

属性

CAS 编号 |

12217-75-3 |

|---|---|

分子式 |

C31H23N6Na3O11S3 |

分子量 |

820.7 g/mol |

IUPAC 名称 |

trisodium;7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |

InChI |

InChI=1S/C31H26N6O11S3.3Na/c1-18-12-20(8-10-27(18)37-36-22-7-6-19-13-25(50(42,43)44)17-30(26(19)15-22)51(45,46)47)32-31(38)33-28-11-9-23(16-29(28)48-2)35-34-21-4-3-5-24(14-21)49(39,40)41;;;/h3-17H,1-2H3,(H2,32,33,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3 |

InChI 键 |

FWLOBTCGBAFLDZ-UHFFFAOYSA-K |

SMILES |

CC1=C(C=CC(=C1)NC(=O)NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC)N=NC4=CC5=C(C=C(C=C5C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

规范 SMILES |

CC1=C(C=CC(=C1)NC(=O)NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC)N=NC4=CC5=C(C=C(C=C5C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Key on ui other cas no. |

67969-87-3 |

物理描述 |

DryPowde |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。